PROTAC CDK9 ligand-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC CDK9 ligand-1 is a compound used in the synthesis of proteolysis targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that interacts with the protein to be degraded, another ligand that binds to an E3 ubiquitin ligase, and a linker that connects both . This compound specifically targets cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in transcriptional elongation of several target genes .
Métodos De Preparación
The preparation of PROTAC CDK9 ligand-1 involves the design and synthesis of ligands that can selectively bind to CDK9. Creative Biolabs has developed a series of ligands against CDK9 using aminopyrazole and aminothiazole scaffolds . The synthetic route typically involves the following steps:
Ligand Design: Identification and development of ligands that can selectively bind to CDK9.
Structural Modification: Optimization of the ligand structure to improve stability, biodistribution, and penetrability in vivo.
Linker Attachment: Connecting the CDK9 ligand to an E3 ubiquitin ligase ligand via a suitable linker.
Análisis De Reacciones Químicas
PROTAC CDK9 ligand-1 undergoes several types of chemical reactions, including:
Ubiquitination: The ligand facilitates the ubiquitination of CDK9 by recruiting an E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated CDK9 is subsequently degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase Ligand: A ligand that binds to an E3 ubiquitin ligase.
Linker: A chemical linker that connects the CDK9 ligand to the E3 ubiquitin ligase ligand.
The major product formed from these reactions is the degraded CDK9 protein .
Aplicaciones Científicas De Investigación
PROTAC CDK9 ligand-1 has several scientific research applications, including:
Cancer Therapy: This compound has been used in the development of anticancer therapeutics by selectively degrading CDK9, which is involved in the transcription of anti-apoptotic proteins in cancer cells
Drug Discovery: The compound is used in the discovery and development of new drugs targeting CDK9.
Biological Research: This compound is used to study the role of CDK9 in various biological processes, including transcriptional regulation and cell cycle control.
Mecanismo De Acción
The mechanism of action of PROTAC CDK9 ligand-1 involves the following steps:
Binding to CDK9: The ligand selectively binds to CDK9.
Recruitment of E3 Ubiquitin Ligase: The ligand recruits an E3 ubiquitin ligase to the CDK9 protein.
Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates CDK9, leading to its degradation by the proteasome.
The molecular targets involved in this process include CDK9 and the E3 ubiquitin ligase .
Comparación Con Compuestos Similares
PROTAC CDK9 ligand-1 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its ability to selectively degrade CDK9 while sparing other CDK family members .
References
Propiedades
Fórmula molecular |
C20H28N6O |
---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |
InChI |
InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1 |
Clave InChI |
ZTQFEMJXWCDAAJ-INIZCTEOSA-N |
SMILES isomérico |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
SMILES canónico |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.